![molecular formula C10H14N2O B2712185 [1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine CAS No. 1439900-39-6](/img/structure/B2712185.png)
[1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine” is a chemical compound with the molecular formula C10H14N2O. It belongs to the class of organic compounds known as pyridines and derivatives . It is used in the field of chemistry as a building block .
Molecular Structure Analysis
The molecular weight of this compound is 178.23 . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
The boiling point and other physical properties of this compound are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Biased Agonists for Serotonin Receptors
Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which includes structures related to the queried compound, has shown promising applications in developing biased agonists for serotonin 5-HT1A receptors. These compounds exhibit potential as antidepressant drug candidates due to their ability to preferentially stimulate ERK1/2 phosphorylation, offering a new avenue for the treatment of depression with reduced side effects (Sniecikowska et al., 2019).
Synthesis of Lycopodium Alkaloids
Methoxypyridines, including the core structure of the queried compound, have been utilized in the synthesis of Lycopodium alkaloids. This includes the total synthesis of lycoposerramine R, demonstrating the versatility of methoxypyridines in constructing complex organic molecules with potential biological activities (Bisai & Sarpong, 2010).
Antimicrobial Activities
A series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine derivatives, which share a structural motif with the queried compound, were synthesized and shown to possess moderate to very good antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Chemoenzymatic Synthesis
(S)-1-Cyclopropyl-2-methoxyethanamine, closely related to the queried compound, has been synthesized via a chemoenzymatic route. This method, involving the use of leucine dehydrogenase, highlights the applicability of enzymatic processes in achieving enantiopure intermediates for pharmaceutical applications (Parker et al., 2012).
Novel Anticancer Agents
Naphthyridine derivatives, which include structural features similar to the queried compound, have shown potential in inducing necroptosis and apoptosis in human melanoma cells. This bifunctional mechanism of action suggests the utility of such compounds in cancer therapy (Kong et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(3-methoxypyridin-2-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-8-3-2-6-12-9(8)10(7-11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKVCZGTRBNLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2(CC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

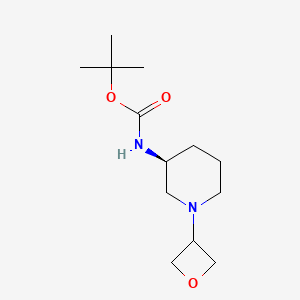
![2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2712104.png)

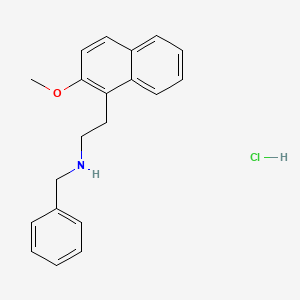
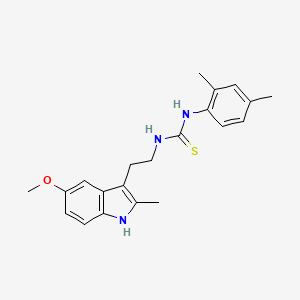

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide](/img/structure/B2712111.png)
![Tert-butyl 5-amino-4,6,13-triazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate](/img/structure/B2712114.png)
![[1-(2-Aminoethyl)cyclobutyl]methanol](/img/structure/B2712115.png)
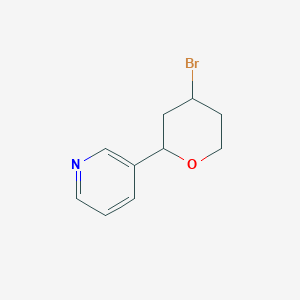
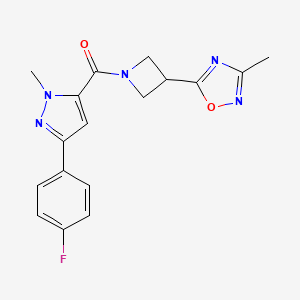

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712124.png)
